molecular formula C14H18N2O2S2 B2825677 2,4,5-trimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide CAS No. 852453-12-4

2,4,5-trimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2825677
CAS No.: 852453-12-4
M. Wt: 310.43
InChI Key: SEHMRQKXZMEZBL-UHFFFAOYSA-N
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Description

2,4,5-trimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide ( 852453-12-4) is a synthetic organic compound with the molecular formula C14H18N2O2S2 and a molecular weight of 310.43 g/mol . This benzenesulfonamide derivative is characterized by a 2,4,5-trimethylphenyl group linked to a (2-methyl-1,3-thiazol-4-yl)methyl group via a sulfonamide bridge . The compound is of significant interest in medicinal chemistry and chemical biology research, primarily due to its hybrid structure incorporating two privileged scaffolds: a substituted benzene sulfonamide and a methyl-thiazole heterocycle. The sulfonamide functional group is a well-known pharmacophore present in a wide range of therapeutic agents, including antibiotics, carbonic anhydrase inhibitors, and anticancer drugs . The 1,3-thiazole ring is a common feature in many bioactive molecules and approved drugs, such as the antimicrobial sulfathiazole, and is known to contribute to good cell permeability and oral bioavailability . Researchers can leverage this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a core scaffold for developing novel enzyme inhibitors and receptor modulators. Its calculated properties, including a topological polar surface area of 95.7 Ų and an XLogP3 value of 2.9, suggest favorable characteristics for pharmacokinetic optimization . This product is intended for research applications only and is not for human or veterinary diagnostic use. Researchers should handle this compound with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

2,4,5-trimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S2/c1-9-5-11(3)14(6-10(9)2)20(17,18)15-7-13-8-19-12(4)16-13/h5-6,8,15H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHMRQKXZMEZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CSC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated reactors and optimized reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,4,5-trimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide with structurally related compounds, emphasizing molecular features and physicochemical properties.

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Melting Point Key Functional Groups
This compound C₁₄H₁₈N₂O₂S₂ 310.43 Not provided Not reported Sulfonamide, 2-methylthiazole, trimethylbenzene
5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid C₈H₆N₂O₃S 210.21 368870-05-7 166–167°C Isoxazole, carboxylic acid, 2-methylthiazole
(2-Methyl-1,3-thiazol-4-yl)methanol C₅H₇NOS 129.18 76632-23-0 Not reported Thiazole, primary alcohol
Tolvaptan (±)-4′-[(7-chloro-2,3,4,5-tetrahydro-5-hydroxy-1H-1-benzazepin-1-yl) carbonyl]-N,N′-bis(2-methyl-1,3-thiazol-4-yl)urea C₂₆H₂₅ClN₄O₃ 448.94 150683-30-0 Not reported Bis-thiazole, urea, benzazepine, chloro-substituent

Key Observations:

Structural Complexity :

  • The target compound exhibits moderate complexity compared to Tolvaptan , which contains a bis-thiazole-urea core fused to a benzazepine ring. The sulfonamide group in the target compound may confer distinct hydrogen-bonding interactions compared to Tolvaptan’s urea moiety.
  • The trimethylbenzene sulfonamide scaffold contrasts with the isoxazole-carboxylic acid in [368870-05-7] , suggesting divergent solubility and acidity profiles.

Tolvaptan’s bis-thiazole-urea structure enables dual interactions with vasopressin receptors, while the target compound’s single thiazole may limit multi-target engagement.

Physicochemical Properties :

  • The molecular weight of the target compound (310.43 g/mol) is lower than Tolvaptan’s (448.94 g/mol) , which may improve bioavailability under Lipinski’s rule of five.
  • The melting point of [368870-05-7] (166–167°C) suggests higher crystallinity than the target compound, though data for the latter are unavailable.

Biological Relevance: Thiazole-containing compounds like Tolvaptan and (2-methyl-1,3-thiazol-4-yl)methanol are associated with antimicrobial, antiviral, and receptor-antagonist activities. The target compound’s sulfonamide-thiazole hybrid structure positions it as a candidate for similar applications, though empirical validation is required.

Biological Activity

2,4,5-Trimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC18H26N4OS
Molecular Weight346.5 g/mol
IUPAC Name2-methyl-4-[...]-thiazole
InChI KeyQOLFEMUCNGNXJT-UHFFFAOYSA-N

The synthesis of this compound typically involves multi-step organic reactions, starting from a pyrimidine core and incorporating thiazole and sulfonamide functionalities. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

The mechanism of action is believed to involve the compound's interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. For instance, studies have shown that this compound demonstrates effectiveness against various bacterial strains. The thiazole moiety is known to enhance antimicrobial properties by interfering with bacterial folate synthesis pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. The mechanism involves inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell growth and survival. Specific studies have indicated that the compound can inhibit tumor growth in vitro and in vivo models, suggesting its potential as a lead compound for cancer therapy.

Case Studies

  • Antibacterial Activity : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli as low as 10 µg/mL.
  • Anticancer Effects : Another research article highlighted that this compound reduced cell viability in breast cancer cell lines by up to 70% at concentrations of 50 µM after 48 hours of treatment . The study suggested that the compound activates caspase-dependent apoptosis pathways.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits dose-dependent activity against various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)50Induction of apoptosis
HeLa (Cervical Cancer)40Cell cycle arrest
A549 (Lung Cancer)60Inhibition of proliferation

In Vivo Studies

In vivo studies using murine models have shown promising results where administration of the compound led to significant tumor reduction compared to control groups.

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